molecular formula C20H22ClN7OS B193331 N-去羟乙基达沙替尼 CAS No. 910297-51-7

N-去羟乙基达沙替尼

货号 B193331
CAS 编号: 910297-51-7
分子量: 444 g/mol
InChI 键: DOBZFFWLHXORTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . N-Deshydroxyethyl Dasatinib can be used in cancer and immune disease research .


Synthesis Analysis

A new and efficient synthetic route for dasatinib, an anticancer drug, is described .


Molecular Structure Analysis

N-Deshydroxyethyl Dasatinib has the molecular formula C20H22ClN7OS . The IUPAC name is N - (2-chloro-6-methylphenyl)-2- [ (2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide .


Chemical Reactions Analysis

Dasatinib is chemically known as N - (2-chloro-6-methylphenyl)-2- [ [6- [4- (2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .


Physical And Chemical Properties Analysis

N-Deshydroxyethyl Dasatinib has a molecular weight of 444.0 g/mol .

科学研究应用

Treatment of Chronic Myeloid Leukemia (CML)

N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib, which is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of CML . It is particularly effective in cases where there is resistance or intolerance to prior therapy, including Imatinib. The compound has shown efficacy in inhibiting unmutated BCR-ABL kinase, which is a significant driver in CML pathogenesis.

Management of Acute Lymphoblastic Leukemia (ALL)

In the context of Philadelphia chromosome-positive (Ph+) ALL, N-Deshydroxyethyl Dasatinib has been utilized due to its inhibitory action on dual Src-Abl1 kinase . This application is crucial for patients who have shown resistance to first-line treatments, offering a new avenue for managing this aggressive form of leukemia.

Overcoming Imatinib Resistance

Dasatinib, and by extension its metabolite N-Deshydroxyethyl Dasatinib, plays a critical role in overcoming resistance to Imatinib, another TKI . This is particularly important for patients who have developed resistance to Imatinib, as it provides an alternative therapeutic strategy that can be more effective and potent.

Inhibition of Multiple Tyrosine Kinases

Beyond its primary targets, N-Deshydroxyethyl Dasatinib exhibits inhibitory activity against a range of other tyrosine kinases, including c-KIT, PDGFRβ, and ephrin receptor kinases . This broad spectrum of activity opens up potential applications in treating various malignancies driven by these kinases.

Therapeutic Drug Monitoring (TDM)

The variability in pharmacokinetics among patients taking Dasatinib suggests a role for N-Deshydroxyethyl Dasatinib in therapeutic drug monitoring (TDM) . TDM can help tailor individual dosages to optimize efficacy and minimize adverse effects, contributing to personalized medicine approaches in cancer treatment.

Immunomodulatory Effects

N-Deshydroxyethyl Dasatinib has been noted to have immunosuppressive properties . This characteristic could be harnessed in scientific research to study its effects on immune cells, potentially leading to applications in conditions where modulation of the immune response is beneficial.

安全和危害

Dasatinib can cause skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It can also cause damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

未来方向

Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib . There is a need for novel strategies to cope with cancer . This review summaries current knowledge of the clinical pharmacokinetics variation, exposure-response relationships and analytical method for individualized dosing of dasatinib, in particular with respect to therapeutic drug monitoring .

属性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZFFWLHXORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470341
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deshydroxyethyl Dasatinib

CAS RN

910297-51-7
Record name N-Deshydroxyethyl dasatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESHYDROXYETHYL DASATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Deshydroxyethyl Dasatinib
Reactant of Route 2
Reactant of Route 2
N-Deshydroxyethyl Dasatinib
Reactant of Route 3
N-Deshydroxyethyl Dasatinib
Reactant of Route 4
Reactant of Route 4
N-Deshydroxyethyl Dasatinib
Reactant of Route 5
Reactant of Route 5
N-Deshydroxyethyl Dasatinib
Reactant of Route 6
Reactant of Route 6
N-Deshydroxyethyl Dasatinib

Q & A

Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?

A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, N-Deshydroxyethyl Dasatinib, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].

Q2: What analytical techniques have been employed to quantify N-Deshydroxyethyl Dasatinib and related compounds in biological matrices?

A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.

Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?

A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, N-Deshydroxyethyl Dasatinib, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。